molecular formula C14H11F3N4O2S B2967171 3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1396784-22-7

3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2967171
CAS No.: 1396784-22-7
M. Wt: 356.32
InChI Key: XVMVVRCMRHWQNE-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring fused with a benzo[d]thiazole moiety, and it is substituted with a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, which is then functionalized with a trifluoromethyl group. The pyrazole ring is subsequently introduced through cyclization reactions. The final step involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both the pyrazole and benzo[d]thiazole rings, along with the trifluoromethyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O2S/c1-21-6-7(12(20-21)23-2)11(22)19-13-18-10-8(14(15,16)17)4-3-5-9(10)24-13/h3-6H,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMVVRCMRHWQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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